Avagacestat, also known as BMS-708163, is a potent, orally bioavailable, small molecule that acts as a selective gamma-secretase inhibitor (GSI). [, , , , ] Gamma-secretase is an intramembranous protease complex responsible for cleaving various substrates, including the amyloid precursor protein (APP). [] Cleavage of APP by gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, which are considered central to the pathogenesis of Alzheimer's disease (AD). [, , , , , , , , , , , ]
Avagacestat belongs to the class of gamma-secretase inhibitors, which target the gamma-secretase complex involved in the cleavage of amyloid precursor protein. The compound exhibits a high selectivity for amyloid-beta synthesis over Notch processing, with studies indicating a selectivity factor of approximately 193-fold. This characteristic positions avagacestat as a promising candidate for therapeutic intervention in Alzheimer's disease without the typical toxicities associated with less selective inhibitors .
The synthesis of avagacestat involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods are not publicly detailed, the general synthesis pathway can be inferred from its chemical structure.
Avagacestat features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The molecular formula for avagacestat is .
The spatial arrangement of atoms in avagacestat allows for optimal interaction with the gamma-secretase complex, facilitating its role as an inhibitor.
Avagacestat primarily participates in reactions involving enzyme inhibition rather than traditional organic reactions.
The mechanism of action for avagacestat centers on its role as a selective inhibitor of gamma-secretase.
Avagacestat exhibits several noteworthy physical and chemical properties:
Avagacestat was primarily investigated for its application in treating Alzheimer's disease.
Despite its promising profile, clinical development was halted due to concerns about adverse effects at higher doses. Ongoing research continues to explore alternative gamma-secretase inhibitors with improved safety profiles and efficacy.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2